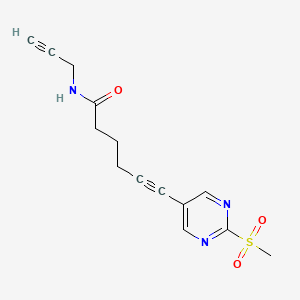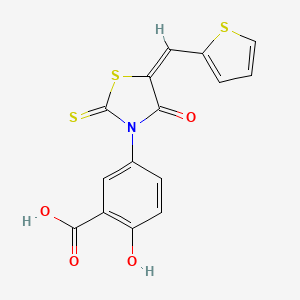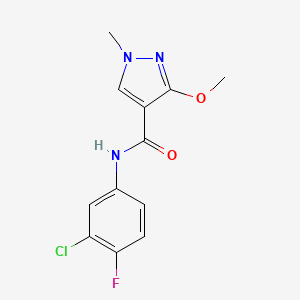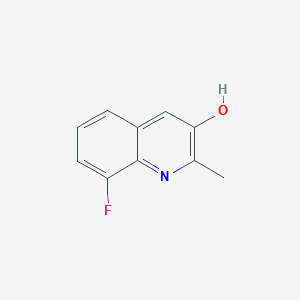
N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Enzyme Inhibitory Activities
One area of research involves the synthesis of compounds through both conventional and microwave-assisted protocols, followed by evaluating their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, specific analogues demonstrated notable activity against these enzymes, highlighting their potential in medicinal chemistry for targeting enzyme-related disorders (Virk et al., 2018).
Antibacterial Potentials
Research has also been conducted on synthesizing acetamide derivatives with azinane and 1,3,4-oxadiazole cores to evaluate their antibacterial potentials. Compounds bearing these moieties showed moderate to strong inhibitory effects against various Gram-negative and Gram-positive bacterial strains, suggesting their usefulness in developing new antibacterial agents (Iqbal et al., 2017).
Antiprotozoal Agents
Another significant application is the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds have shown strong DNA affinities and potent in vitro activities against T. b. rhodesiense and P. falciparum, indicating their potential as new treatments for protozoal infections (Ismail et al., 2004).
Structural and Molecular Characterization
Studies have also focused on the structural and molecular characterization of similar compounds, providing insights into their conformational properties and crystal packing, which is crucial for understanding their biological activities and developing more efficacious compounds (Sundaramoorthy et al., 2012).
Pharmacological Evaluations
Furthermore, the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and their evaluation against various enzymes like AChE, BChE, and lipoxygenase (LOX) have been explored. These studies are aimed at discovering compounds with potential therapeutic applications, particularly in treating diseases associated with these enzymes (Khalid et al., 2014).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-7-9-18(10-8-16)27(23,24)21-11-3-2-5-15(21)13-19(22)20-14-17-6-4-12-26-17/h4,6-10,12,15H,2-3,5,11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAJOQPIWZOGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)
![4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2696182.png)
![2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2696184.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)



![10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2696194.png)
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)

![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)


